Cas no 251552-20-2 (N-(4-Aminophenyl)-N-methylmethanesulfonamide)

N-(4-Aminophenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by its aromatic amine and methylmethanesulfonamide functional groups. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. Its structural features, including the electron-rich aminophenyl group and the sulfonamide moiety, make it a versatile building block for further functionalization. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for selective modifications, making it useful in the synthesis of more complex sulfonamide-based compounds for applications in medicinal chemistry and material science.
N-(4-Aminophenyl)-N-methylmethanesulfonamide structure
251552-20-2 structure
Product Name:N-(4-Aminophenyl)-N-methylmethanesulfonamide
CAS No:251552-20-2
MF:C8H12N2O2S
MW:200.258080482483
CID:1420971
PubChem ID:23507434
Update Time:2025-06-27

N-(4-Aminophenyl)-N-methylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonamide, N-(4-aminophenyl)-N-methyl-
    • N-(4-aminophenyl)-N-methyl-methanesulfonamide
    • 4-(N-methyl-N-methylsulphonyl-amino)-aniline
    • N-(4-Aminophenyl)-N-methylmethanesulfonamide
    • BS-32180
    • SCHEMBL1916178
    • 251552-20-2
    • MGZAFDOASDXMRY-UHFFFAOYSA-N
    • DTXSID801256733
    • N-(4-Amino-phenyl)-N-methyl-methanesulfonamide
    • BKA55220
    • DB-298409
    • n-(4-aminophenyl)-n-methyl-methanesulphonamide
    • SB77322
    • Inchi: 1S/C8H12N2O2S/c1-10(13(2,11)12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
    • InChI Key: MGZAFDOASDXMRY-UHFFFAOYSA-N
    • SMILES: S(C)(N(C)C1C=CC(=CC=1)N)(=O)=O

Computed Properties

  • Exact Mass: 200.062
  • Monoisotopic Mass: 200.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 71.8A^2

N-(4-Aminophenyl)-N-methylmethanesulfonamide Pricemore >>

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N-(4-Aminophenyl)-N-methylmethanesulfonamide Related Literature

Additional information on N-(4-Aminophenyl)-N-methylmethanesulfonamide

N-(4-Aminophenyl)-N-methylmethanesulfonamide: A Comprehensive Overview

N-(4-Aminophenyl)-N-methylmethanesulfonamide, also known by its CAS number 251552-20-2, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of sulfonamides, which are widely used in pharmaceuticals, agrochemicals, and materials science. The molecule's structure comprises a methanesulfonamide group attached to a 4-aminophenyl ring, making it a versatile building block for further chemical modifications.

The synthesis of N-(4-Aminophenyl)-N-methylmethanesulfonamide involves a multi-step process that typically begins with the preparation of the corresponding sulfonic acid derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield. Researchers have also explored the use of microwave-assisted synthesis, which has shown promising results in terms of reaction time and product purity.

One of the most intriguing aspects of this compound is its ability to act as a bioisostere in drug design. Bioisosteres are structural analogs that can mimic the pharmacological properties of a parent compound while potentially offering improved bioavailability or reduced toxicity. In this context, N-(4-Aminophenyl)-N-methylmethanesulfonamide has been investigated as a potential replacement for traditional sulfonamide-based drugs, particularly in the treatment of inflammatory diseases and cancer.

Recent studies have highlighted the compound's role in modulating cellular signaling pathways, such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and apoptosis. Preclinical experiments have demonstrated that this compound exhibits potent anti-inflammatory and anti-proliferative activities, making it a promising candidate for therapeutic development. Additionally, its ability to penetrate cellular membranes efficiently suggests potential applications in targeted drug delivery systems.

Beyond its pharmaceutical applications, N-(4-Aminophenyl)-N-methylmethanesulfonamide has also found utility in materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, particularly in the development of semiconducting polymers and thin-film transistors. Researchers have explored its integration into conjugated systems, where it can enhance charge transport properties and improve device performance.

The environmental impact of this compound is another area of active research. As concerns about chemical pollution grow, there is increasing pressure to develop sustainable alternatives and improve waste management practices. Studies have shown that N-(4-Aminophenyl)-N-methylmethanesulfonamide degrades relatively quickly under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to fully understand its ecological footprint and develop strategies for minimizing adverse effects.

In conclusion, N-(4-Aminophenyl)-N-methylmethanesulfonamide (CAS No. 251552-20-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and commercial development.

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